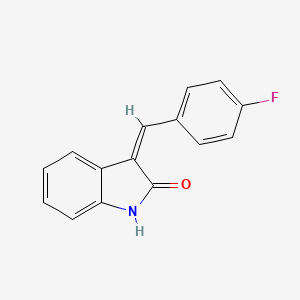
SU 5205
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SU 5205 is a chemical compound known for its role as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is crucial in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting VEGFR2, this compound can potentially be used in research related to cancer treatment, as it may help to restrict the blood supply to tumors, thereby inhibiting their growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SU 5205 involves the preparation of 3-(4-fluorobenzylidene)indolin-2-one. The reaction typically starts with the condensation of 4-fluorobenzaldehyde with indolin-2-one under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .
Industrial Production Methods
For industrial-scale production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
SU 5205 primarily undergoes substitution reactions due to the presence of the fluorobenzylidene group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Wissenschaftliche Forschungsanwendungen
SU 5205 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases, which are enzymes involved in the activation of various proteins by signal transduction.
Biology: In biological research, this compound is used to study the effects of VEGFR2 inhibition on cell proliferation and migration, particularly in endothelial cells.
Medicine: In medical research, it is investigated for its potential use in cancer therapy, as inhibiting VEGFR2 can reduce tumor angiogenesis and growth.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in the quality control of VEGFR2 inhibitors
Wirkmechanismus
SU 5205 exerts its effects by reversibly inhibiting the ATP binding to the tyrosine kinase domain of VEGFR2. This inhibition prevents the receptor from being activated by its ligand, vascular endothelial growth factor (VEGF). As a result, the downstream signaling pathways that promote endothelial cell migration, proliferation, and new blood vessel formation are blocked. This mechanism is particularly useful in cancer research, as it can help to starve tumors of their blood supply .
Vergleich Mit ähnlichen Verbindungen
SU 5205 is compared with other VEGFR2 inhibitors such as:
Sorafenib: A multikinase inhibitor that targets VEGFR2, among other kinases. It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: Another VEGFR2 inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Axitinib: A potent VEGFR2 inhibitor used in the treatment of advanced renal cell carcinoma .
Uniqueness
What sets this compound apart is its specific inhibition of VEGFR2 with an IC50 value of 9.6 μM, making it a valuable tool in research focused on angiogenesis and cancer .
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)



![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)




![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2944354.png)
